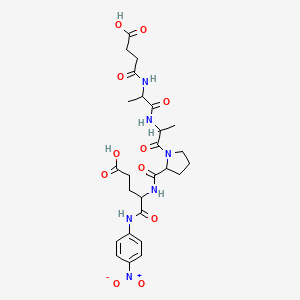

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

説明

Conceptual Framework of Chromogenic Peptide Substrates for Enzyme Activity Monitoring

Chromogenic peptide substrates are synthetically created molecules designed to mimic the natural substrates of enzymes, specifically proteases. diapharma.com The fundamental principle behind their use lies in the highly specific nature of enzyme-substrate interactions. diapharma.com Proteolytic enzymes function by cleaving peptide bonds at specific amino acid sequences. diapharma.com

These synthetic substrates consist of a short peptide sequence, typically three to four amino acids long, which is recognized by the target enzyme. haemochrom.de This peptide is chemically linked to a chromogenic reporter group, most commonly p-nitroaniline (pNA). haemochrom.denih.gov When the substrate is intact, the pNA molecule is colorless. However, upon enzymatic cleavage of the peptide bond, the pNA is released. haemochrom.denih.gov The liberated p-nitroaniline imparts a yellow color to the solution, and the intensity of this color, which can be measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the enzyme's activity. haemochrom.denih.gov This method allows for the real-time monitoring and quantification of enzymatic reactions. glpbio.com

The introduction of chromogenic peptide substrates in the early 1970s marked a significant advancement in enzyme analysis, providing a powerful tool for research in various fields, including blood coagulation, fibrinolysis, and the kallikrein-kinin systems. diapharma.comnih.gov

Evolution and Design Principles of N-Succinylated Peptide-p-Nitroanilide (pNA) Conjugates

The design of N-succinylated peptide-p-nitroanilide (pNA) conjugates has evolved to enhance their utility and specificity in enzyme assays. The addition of a succinyl group (Suc) to the N-terminus of the peptide chain serves several important functions. It can increase the water solubility and stability of the substrate, which is crucial for creating reliable and reproducible assay conditions. glpbio.com

The core design principle revolves around creating a peptide sequence that is highly selective for a particular enzyme. haemochrom.de This selectivity is a critical characteristic of the substrate and dictates how well it is bound and cleaved by different enzymes. haemochrom.de By carefully selecting the amino acid sequence, researchers can tailor substrates for specific proteases. For example, a substrate with a particular sequence might be readily cleaved by elastase, while another is designed for caspases or thrombin. caymanchem.comscbt.com

The evolution of these substrates has led to a wide array of commercially available options, each with a specific target enzyme or enzyme class. This has greatly expanded the toolkit available to researchers for studying enzymatic pathways, enzyme inhibition, and kinetics. scbt.com

Positioning of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA within Advanced Peptide Substrate Design and Application

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is a prime example of an advanced synthetic peptide substrate. Its specific sequence of DL-Alanine, DL-Alanine, DL-Proline, and DL-Glutamic acid is designed to be recognized and cleaved by certain proteases that have a specificity for the glutamic acid residue. This specificity makes it a valuable tool for the targeted investigation of the activity and inhibition of these particular enzymes.

The use of both D- and L-isomers of the amino acids in its structure gives it a broader application profile for hydrolysis by specific enzymes. This compound is utilized in biochemical research to effectively measure the kinetics of proteolytic enzymes. chemimpex.com The release of pNA upon cleavage allows for quantitative measurement via spectrophotometry.

Below is a comparative analysis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA with other related N-succinylated peptide-pNA substrates, highlighting its unique features.

| Compound Name | Molecular Formula | Unique Features |

| Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA | C₂₈H₄₂N₈O₉ | Broader application due to the inclusion of DL-amino acids; specific for enzymes that cleave after glutamic acid. |

| Suc-Ala-Ala-Pro-Lys-pNA | C₂₇H₃₉N₇O₉ | Substrate for serine/threonine kinase activity. |

| Suc-Ala-Glu-Pro-Phe-pNA | C₃₂H₃₈N₆O₁₁ | Substrate for the peptidyl-prolyl isomerase Pin1. medchemexpress.com |

| Suc-Ala-Gly-Pro-Phe-pNA | C₂₉H₃₄N₆O₉ | A related chromogenic substrate with different kinetic properties. |

| Suc-Ala-Ala-Ala-pNA | C₁₉H₂₅N₅O₈ | A colorimetric substrate for elastase. caymanchem.com |

| Suc-Ala-Ala-Pro-Ile-pNA | Not specified | Used for detecting and studying the activity of various proteases. glpbio.com |

This table illustrates the diversity within the N-succinylated peptide-pNA family and underscores the specific role of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA in modern enzymology.

特性

分子式 |

C26H34N6O11 |

|---|---|

分子量 |

606.6 g/mol |

IUPAC名 |

4-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37) |

InChIキー |

YZDFMSJNAHKTFX-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

製品の起源 |

United States |

Synthesis and Characterization Methodologies for Suc Dl Ala Dl Ala Dl Pro Dl Glu Pna

Solid-Phase Peptide Synthesis (SPPS) for the Construction of N-Succinylated Peptidesjpt.comjpt.comnih.govpeptide.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA. lcms.cz This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. chempep.com This approach simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. chempep.com

Selection of Amino Acid Precursors and Solid Support Resins

The foundation of successful SPPS lies in the judicious selection of appropriate amino acid precursors and solid support resins. chempep.com For the synthesis of this particular peptide, DL-isomers of Alanine (B10760859), Proline, and Glutamic acid are required. These amino acids are typically used with their α-amino group protected by a temporary protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. jpt.combachem.com The side chains of reactive amino acids, such as the carboxylic acid group of glutamic acid, are also protected with permanent protecting groups to prevent unwanted side reactions. jpt.com

The choice of solid support resin is dictated by the desired C-terminal functionality of the final peptide. chempep.com Since the target peptide is a C-terminal p-nitroanilide, a resin suitable for generating a C-terminal amide upon cleavage is necessary. Rink Amide resin is a popular choice for this purpose when using Fmoc chemistry. peptide.comalfachemic.com Alternatively, a p-nitroaniline-functionalized resin could be employed, simplifying the final modification step.

Below is a table summarizing the key characteristics for selecting SPPS resins:

| Characteristic | Description | Importance |

| Polymer Backbone | The core material of the resin, commonly polystyrene or polyethylene (B3416737) glycol (PEG). alfachemic.com | Influences swelling properties and compatibility with different solvents. |

| Linker | A chemical moiety that connects the peptide to the resin and determines the cleavage conditions and C-terminal functionality. chempep.com | Critical for obtaining the desired peptide form (e.g., acid or amide) after synthesis. |

| Loading Capacity | The amount of the first amino acid that can be attached per gram of resin (mmol/g). chempep.com | Affects the overall yield of the synthesis. Lower loading is often preferred for longer or more complex peptides to minimize steric hindrance. alfachemic.com |

| Particle Size and Cross-linking | Physical properties of the resin beads. | Affects diffusion of reagents and solvents, influencing reaction kinetics. alfachemic.com |

Optimization of Coupling Reactions for Peptide Bond Formation

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the next is the central reaction in SPPS. jpt.com This process, known as the coupling reaction, requires activation of the carboxyl group to facilitate nucleophilic attack by the amino group. wpmucdn.com The efficiency of this reaction is crucial for obtaining a high yield of the full-length peptide.

Several coupling reagents are available, each with its own advantages and disadvantages. Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). jpt.combachem.com These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance coupling efficiency and suppress side reactions, particularly racemization. wpmucdn.combachem.com

Optimization of coupling reactions involves several factors:

Choice of Coupling Reagent and Additive: The selection depends on the specific amino acids being coupled, as some are more prone to steric hindrance or side reactions. jpt.com For instance, coupling to a secondary amine like proline can be more challenging.

Reaction Time and Temperature: While most couplings are performed at room temperature, microwave irradiation has been shown to enhance coupling efficiency and reduce reaction times. acs.org

Solvent: N,N-Dimethylformamide (DMF) is a common solvent for SPPS, but others like N-methyl-2-pyrrolidone (NMP) or binary solvent systems may be used to improve solubility or reaction kinetics. unifi.it

Monitoring of Reaction Completion: Qualitative tests like the Kaiser test or quantitative methods can be used to ensure that the coupling reaction has gone to completion before proceeding to the next step. nih.gov

The following table outlines common coupling reagents and their characteristics:

| Coupling Reagent | Class | Key Features |

| DCC/DIC | Carbodiimide | Cost-effective, but can lead to the formation of an insoluble urea (B33335) byproduct. bachem.com |

| HBTU/HATU | Uronium/Aminium | High coupling efficiency, lower risk of racemization. bachem.com |

| PyBOP | Phosphonium | Effective for sterically hindered couplings. |

Introduction of the Succinyl (Suc) Group and p-Nitroanilide (pNA) Moiety

After the assembly of the core peptide chain (Ala-Ala-Pro-Glu), the N-terminal succinyl group and the C-terminal p-nitroanilide moiety must be introduced.

N-terminal Succinylation: The succinyl group is typically introduced at the final step of the solid-phase synthesis, after the removal of the N-terminal Fmoc protecting group of the last amino acid. Succinic anhydride (B1165640) is commonly used as the acylating agent in the presence of a base. creative-proteomics.commetwarebio.com This reaction is generally efficient and proceeds to completion under standard acylation conditions.

C-terminal p-Nitroanilide (pNA): The introduction of the pNA group can be challenging due to the low nucleophilicity of the amino group of p-nitroaniline. nih.gov One approach is to couple the fully assembled and protected peptide to p-nitroaniline in solution after cleavage from the resin. However, this can be inefficient. A more effective strategy is to perform the synthesis on a resin that already incorporates the p-nitroanilide moiety or a precursor. Alternatively, specialized coupling methods may be required to attach p-nitroaniline to the C-terminus of the resin-bound peptide. nih.gov For instance, using a more reactive derivative of p-nitroaniline or specific coupling reagents can facilitate this step. nih.gov

Post-Synthesis Cleavage and Purification Strategies for the Final Productjpt.com

Once the synthesis is complete, the peptide must be cleaved from the solid support resin, and all side-chain protecting groups must be removed. bachem.com This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.combachem.com The cleavage cocktail often includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to trap the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues. nih.gov

Following cleavage, the crude peptide is precipitated from the TFA solution using a cold non-polar solvent like diethyl ether. peptide.comnih.gov The precipitated peptide is then collected by centrifugation and washed multiple times to remove residual cleavage reagents and scavengers. peptide.com

The crude peptide product is rarely pure and contains various impurities, such as truncated or deletion sequences. jpt.com Therefore, a purification step is essential. The most common method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.comlcms.cz This technique separates the target peptide from impurities based on differences in their hydrophobicity. nih.gov

The table below summarizes common purification strategies:

| Purification Technique | Principle | Application |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. nih.gov | The primary method for purifying synthetic peptides to high purity. |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. nih.gov | Can be used as an orthogonal purification step for complex mixtures. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for removing very small or very large impurities. |

Analytical Validation of Synthetic Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA for Research Purity and Composition (excluding basic identification data)

After synthesis and purification, the identity and purity of the peptide must be rigorously confirmed. This involves a combination of analytical techniques to ensure the product meets the required specifications for research use.

Chromatographic Methods for Purity Assessment

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are the gold standard for assessing the purity of synthetic peptides. jpt.com

Reverse-Phase HPLC (RP-HPLC): Analytical RP-HPLC is used to determine the purity of the final product. peptide.com The peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. peptide.com The eluting peaks are detected by UV absorbance, usually at 214 or 280 nm. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. peptide.com

For a comprehensive analysis, it is often beneficial to couple the HPLC system to a mass spectrometer (LC-MS). jpt.com This allows for the simultaneous determination of the purity and the molecular weight of the main peak and any impurities, aiding in their identification. jpt.com The presence of impurities such as deletion sequences (peptides missing one or more amino acids) or products with incomplete deprotection can be identified through their mass-to-charge ratio.

The following table outlines parameters for a typical analytical RP-HPLC method for peptide purity analysis:

| Parameter | Typical Condition |

| Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water peptide.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile peptide.com |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes lcms.cz |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and/or 280 nm |

By employing these rigorous synthesis and analytical methodologies, high-purity Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA can be reliably produced for use as a specific chromogenic substrate in research.

Spectroscopic Techniques for Structural Confirmation (excluding basic spectroscopic data)

The definitive structural elucidation of a complex peptide derivative such as Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA, particularly with its mix of D and L-amino acids, necessitates the application of sophisticated spectroscopic techniques beyond routine one-dimensional NMR and standard mass spectrometry. These advanced methods provide critical insights into the molecule's three-dimensional structure, stereochemistry, and the subtle interactions between its constituent parts.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While basic ¹H NMR provides initial proton counts and chemical environments, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and establishing connectivity within the molecule. For a peptide of this complexity, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each amino acid residue, helping to trace the spin systems of alanine, proline, and glutamic acid.

TOCSY (Total Correlation Spectroscopy): TOCSY is crucial for identifying the complete spin system of each amino acid residue, from the amide proton through to the side-chain protons. This is particularly useful for distinguishing the two alanine residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is fundamental for determining the peptide's secondary structure and the conformation around the proline residue. Specific NOE cross-peaks would indicate turns or folded structures.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon-13 nuclei, allowing for the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the peptide sequence and the attachment of the succinyl and p-nitroanilide groups.

A hypothetical analysis of the 2D NMR data would focus on identifying the specific chemical shift patterns arising from the DL-stereochemistry, which would influence the local magnetic environments and result in distinct cross-peak patterns compared to an all-L or all-D peptide.

Tandem Mass Spectrometry (MS/MS)

Advanced mass spectrometry techniques, such as tandem MS (MS/MS), are vital for confirming the amino acid sequence and the integrity of the N- and C-terminal modifications. In an MS/MS experiment, the parent ion corresponding to the full-length peptide is isolated and then fragmented. The resulting fragment ions provide a wealth of structural information.

The fragmentation pattern would be analyzed to identify characteristic b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. The mass differences between consecutive ions in a series would confirm the identity and sequence of the amino acids. The presence of the succinyl group would be confirmed by a characteristic mass shift at the N-terminus, while the p-nitroanilide group would be identified at the C-terminus. The "proline effect," where cleavage N-terminal to the proline residue is often enhanced, would be expected to produce a prominent y-ion corresponding to the Pro-Glu-pNA fragment.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. The CD spectrum arises from the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of the CD spectrum in the far-UV region (typically 190-250 nm) are highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).

For Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA, the presence of a proline residue and the mixture of D and L amino acids would likely prevent the formation of regular secondary structures like α-helices or β-sheets. Instead, the CD spectrum would be expected to show features characteristic of a disordered or random coil conformation, possibly with contributions from polyproline II (PPII) type helices, which are common for proline-containing peptides. nih.govnih.gov The presence of D-amino acids would significantly alter the CD spectrum compared to the all-L enantiomer, potentially leading to a spectrum with features of opposite sign or a more complex, less defined shape.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. It provides detailed information about the stereochemistry and conformational properties of a molecule in solution. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal.

For this peptide, VCD analysis of the amide I' (C=O stretching) and amide II (N-H bending and C-N stretching) bands would be particularly informative. The signs and intensities of the VCD signals in these regions are sensitive to the local conformation and hydrogen-bonding patterns of the peptide backbone. Computational modeling would be essential to interpret the VCD spectrum and to correlate specific spectral features with the conformational preferences of the DL-amino acid sequence and the proline ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a standard characterization technique, detailed analysis of the FT-IR spectrum can provide valuable structural information beyond simple functional group identification. The positions and shapes of the amide I and amide II bands are indicative of the peptide's secondary structure and hydrogen-bonding environment. In the case of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA, the FT-IR spectrum in the amide region would likely show broad, unresolved bands consistent with a disordered conformation in solution. Specific vibrational modes for the succinyl and p-nitroanilide groups would also be present and could be assigned.

| Spectroscopic Technique | Information Gained | Hypothetical Findings for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA |

| 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) | Complete ¹H and ¹³C assignments, scalar and spatial connectivities, sequence confirmation, 3D structure. | Distinct chemical shifts and NOE patterns due to DL-stereochemistry, confirming the peptide sequence and modifications. |

| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence verification, confirmation of terminal modifications, fragmentation pathways. | Characteristic b- and y-ion series confirming the AAP(E-pNA) sequence and the presence of the succinyl group. |

| Circular Dichroism (CD) Spectroscopy | Global secondary structure in solution. | Spectrum indicative of a disordered or random coil conformation, with potential contributions from PPII helices, significantly different from an all-L peptide. |

| Vibrational Circular Dichroism (VCD) | Detailed stereochemical and conformational information in solution. | Complex VCD signals in the amide I' and II regions reflecting the local conformations influenced by the DL-stereochemistry. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Secondary structure elements and hydrogen bonding patterns. | Broad amide I and II bands consistent with a disordered structure in solution. |

Enzymatic Applications and Substrate Specificity of Suc Dl Ala Dl Ala Dl Pro Dl Glu Pna

Principles of Spectrophotometric Enzyme Activity Assays Utilizing pNA Releasebenchchem.comnih.govresearchgate.nettaylorandfrancis.commdpi.comnih.gov

Spectrophotometric assays are a cornerstone of enzyme kinetics, allowing for the continuous monitoring of an enzymatic reaction by measuring changes in light absorbance. creative-enzymes.comyoutube.comthermofisher.com When using substrates like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA, the activity of a specific enzyme is determined by tracking the release of the p-nitroaniline (pNA) molecule. sigmaaldrich.com The substrate itself is colorless, but upon enzymatic cleavage, the liberated pNA has a distinct yellow color and strongly absorbs light at a specific wavelength. taylorandfrancis.com

Measurement of Absorbance Change at Specific Wavelengths (e.g., 400-410 nm)benchchem.comnih.govtaylorandfrancis.commdpi.combrainly.com

The release of p-nitroaniline from the peptide substrate is quantified by measuring the increase in absorbance at a wavelength typically between 400 and 410 nm. taylorandfrancis.comsigmaaldrich.com A common wavelength used for this measurement is 405 nm. researchgate.nettaylorandfrancis.comresearchgate.netnih.gov At this wavelength, the absorbance of the product, pNA, is significant, while the absorbance of the substrate is minimal, reducing signal overlap. sigmaaldrich.com The rate of change in absorbance is directly proportional to the rate of the enzymatic reaction. This relationship is described by the Beer-Lambert law, which correlates absorbance with the concentration of the absorbing species. brainly.comchegg.com

The molar extinction coefficient of p-nitroaniline is a critical parameter in these assays. While a value of 9,960 M⁻¹cm⁻¹ at 405 nm is often cited, it's important to note that the extinction coefficient can be influenced by the composition of the solution, such as ionic strength. brainly.comchegg.comnih.gov

Kinetic Assay Development and Optimization for Initial Reaction Rates

The development of a robust kinetic assay involves several optimization steps to ensure accurate determination of the initial reaction rate. nih.govnih.gov This initial rate, where the reaction velocity is maximal and substrate concentration is not yet limiting, is crucial for studying enzyme kinetics. Key considerations include:

Substrate Concentration: The concentration of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA should be carefully chosen. Often, concentrations around the Michaelis-Menten constant (Km) are used to ensure the enzyme is not saturated, allowing for the determination of kinetic parameters. nih.govresearchgate.net

Enzyme Concentration: The amount of enzyme should be such that the reaction proceeds at a measurable rate, neither too fast nor too slow.

Buffer Conditions: pH, ionic strength, and the presence of cofactors can significantly impact enzyme activity and must be optimized and controlled. nih.govmdpi.com

Temperature: Enzyme activity is highly dependent on temperature, which should be maintained at a constant and optimal level throughout the assay. mdpi.com

Controls: Appropriate controls, such as reactions without the enzyme or without the substrate, are essential to account for any non-enzymatic hydrolysis or background absorbance.

By systematically varying these parameters, researchers can establish an assay that provides reliable and reproducible data on enzyme activity. nih.gov

Elucidation of Enzyme Subsite Preferences Using Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

The specific sequence of amino acids in Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA allows for the detailed investigation of how different parts of the substrate interact with the enzyme's active site. The active site of a protease is composed of a series of subsites that bind to the amino acid residues of the substrate. mdpi.com The residues on the N-terminal side of the scissile bond are denoted as P1, P2, P3, etc., while those on the C-terminal side are P1', P2', etc. mdpi.com

Analysis of P4 (Suc), P3 (Ala), P2 (Ala), and P1 (Pro) Subsite Interactions

The design of this particular substrate allows for the probing of interactions at the P1 through P4 subsites of a protease. mdpi.com

P1 (Pro): The proline residue at the P1 position is a key determinant of specificity for certain proteases, such as some dipeptidyl peptidases. nih.gov

P2 (Ala) and P3 (Ala): The alanine (B10760859) residues at the P2 and P3 positions provide a neutral and relatively small side chain, allowing for the assessment of the geometric constraints of the S2 and S3 subsites of the enzyme.

P4 (Suc): The succinyl (Suc) group at the P4 position serves as a blocking group, preventing unwanted degradation from the N-terminus by aminopeptidases and focusing the enzymatic cleavage at the intended site.

By comparing the cleavage efficiency of this substrate with others containing different amino acids at these positions, researchers can map the specific preferences of an enzyme's non-prime subsites.

Investigation of the P1' (Glu) Subsite Contribution to Enzyme Recognition

The glutamic acid (Glu) residue at the P1' position is critical for recognition by proteases that have a preference for acidic residues C-terminal to the cleavage site. nih.gov The interaction between the negatively charged carboxyl group of glutamate (B1630785) and the corresponding S1' subsite of the enzyme can significantly influence the rate of catalysis. Studies using substrates with variations at the P1' position can reveal the importance of this interaction for enzyme efficiency and specificity. nih.govnih.gov

Impact of the pNA Leaving Group on Enzyme Efficiency and Specificitybenchchem.comnih.gov

The p-nitroanilide (pNA) moiety functions as the leaving group in the enzymatic reaction. While its primary role is to provide a chromogenic signal for detection, the chemical nature of the leaving group itself can influence the efficiency of the enzymatic reaction. sigmaaldrich.comnih.gov The electronic properties of the pNA group can affect the rate of the acylation and deacylation steps of the catalytic mechanism. nih.gov Therefore, while pNA is a convenient reporter, it is important to consider that the kinetic parameters obtained using a pNA substrate may not be identical to those with a natural peptide substrate. nih.gov

Stereoselectivity in Enzyme-Substrate Recognition: Implications of DL-Amino Acids

Enzymes are chiral molecules and thus often exhibit a high degree of stereoselectivity, meaning they preferentially bind to and act upon one stereoisomer over another. The presence of both D and L forms of alanine and proline in the substrate Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA makes it an interesting probe for exploring this enzymatic property.

The three-dimensional structure of an enzyme's active site creates a specific environment that can distinguish between D- and L-amino acid residues within a peptide substrate. nih.gov This discrimination arises from the precise arrangement of binding pockets and catalytic groups. Generally, proteases in most organisms are highly specific for L-amino acids, which are the building blocks of naturally occurring proteins. libretexts.org

The affinity (measured by the Michaelis constant, K_m) and catalytic efficiency (k_cat/K_m) of an enzyme can differ significantly for substrates containing D-amino acids compared to their all-L counterparts. The presence of a D-amino acid can introduce steric hindrance, preventing the substrate from fitting optimally into the active site. This can lead to:

Increased K_m: A higher K_m value indicates weaker binding affinity between the enzyme and the substrate.

Decreased k_cat: A lower turnover number (k_cat) signifies a slower rate of catalysis.

For instance, studies on amino acid distribution have shown that L-amino acids consistently prefer a specific position (the 3' position) at the terminus of transfer RNA, while D-amino acids show a less consistent and often weaker preference. nih.govnih.gov This inherent preference for L-isomers at a fundamental level of protein synthesis underscores the stereoselectivity observed in enzyme-substrate interactions. The presence of D-amino acids in the Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA sequence can therefore be expected to significantly modulate the kinetic parameters of its hydrolysis by most standard proteases.

An enzyme highly specific for L-amino acids would be expected to hydrolyze the all-L substrate (Suc-L-Ala-L-Ala-L-Pro-L-Glu-pNA) much more efficiently than the DL-mixture. The DL-substrate may act as a poor substrate or even an inhibitor, depending on how the D-residues interact with the active site. Conversely, an enzyme with broader specificity or one specifically adapted to recognize D-amino acids might show comparable or even enhanced activity towards the DL-peptide.

Table 1: Hypothetical Kinetic Comparison for a Highly L-Specific Protease

| Substrate | Relative K_m | Relative k_cat | Relative Catalytic Efficiency (k_cat/K_m) |

| Suc-L -Ala-L -Ala-L -Pro-L -Glu-pNA | 1 (High Affinity) | 1 (High Turnover) | 1 (High Efficiency) |

| Suc-DL -Ala-DL -Ala-DL -Pro-DL -Glu-pNA | >1 (Lower Affinity) | <1 (Lower Turnover) | <<1 (Low Efficiency) |

Several methods are employed to assess how enzymes discriminate between stereoisomers:

Kinetic Assays: By measuring the rates of reaction for each enantiomer or diastereomer separately under identical conditions, one can determine the kinetic parameters (K_m and k_cat). nih.gov The ratio of these parameters provides a quantitative measure of the enzyme's stereoselectivity.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate and quantify the products of the enzymatic reaction, allowing for the direct measurement of the consumption of each stereoisomer from a racemic mixture. researchgate.netlibretexts.org

Electrophoretically Mediated Microanalysis (EMMA): This capillary electrophoresis-based method allows for the rapid online discrimination and determination of substrate enantiomers by initiating stereoselective enzymatic reactions within the capillary and detecting the products. nih.gov

Competitive Inhibition Studies: One stereoisomer can be tested as a potential inhibitor of the hydrolysis of the other. This can reveal if the non-preferred isomer can still bind to the active site, even if it is not catalyzed effectively.

Enzyme Families and Specific Enzymes Exhibiting Activity Towards Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

The cleavage of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA occurs at the peptide bond C-terminal to the glutamic acid residue. This specificity points towards enzymes capable of recognizing and hydrolyzing substrates after acidic amino acid residues.

Serine proteases are a large family of enzymes that utilize a catalytic triad, including a key serine residue, in their active site. youtube.com While many serine proteases are known for cleaving after basic (trypsin) or large hydrophobic (chymotrypsin) residues, some exhibit specificity for acidic residues like glutamate. youtube.comresearchgate.net

Subtilisins (B1170691): This group of serine proteases, often of microbial origin, can display broad substrate specificity. nih.gov Some subtilisins and related enzymes are known to hydrolyze substrates with a glutamic acid residue at the P1 position (the amino acid just before the cleavage site). The efficiency of this hydrolysis would depend on the specific subtilisin's tolerance for the D-amino acids present in the P2 (Pro), P3 (Ala), and P4 (Ala) positions of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA.

Other Glutamyl Endopeptidases: The development of substrates like Suc-Ala-Ala-Pro-Glu-pNA was driven by the need to study glutamyl endopeptidases, particularly those from Streptomyces species, which specifically cleave after glutamic acid residues.

Post-proline cleaving enzymes (PPCEs) are a class of proteases that specifically hydrolyze peptide bonds at the C-terminal side of proline residues. nih.govpreprints.orgsemanticscholar.org These enzymes, which include prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs), are typically serine proteases from the S9 family. nih.govpreprints.org

The substrate Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA contains a Pro-Glu linkage, making it a potential substrate for PPCEs. nih.gov However, several factors would influence this interaction:

Stereochemistry: Most PPCEs are specific for L-proline. The presence of DL-proline in the substrate means that only a fraction of the substrate molecules would have the correct L-proline configuration for recognition by a typical PPCE.

Substrate Size: Some PPCEs, like prolyl oligopeptidases, are restricted to cleaving small peptides. semanticscholar.org

Enzyme Specificity: While the primary specificity is for proline at the P1 position, the residues at other positions (P2, P1', etc.) also influence binding and catalysis. Recent research has shown that some PPCEs can also cleave after reduced cysteine residues, indicating a broader specificity than previously understood. nih.gov

An interaction would involve the cleavage of the Pro-Glu bond. This would not directly release the pNA chromophore, so a different detection method would be required to assay this activity, or it could be studied as a secondary cleavage event after the initial release of pNA by a glutamyl-specific protease.

Table 2: Potential Enzyme Interactions with Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

| Enzyme Family | Target Cleavage Site | Expected Activity | Key Considerations |

| Glutamyl Endopeptidases (e.g., certain Subtilisins) | Glu-pNA | Primary Activity. Releases pNA chromophore. | Activity will be highly dependent on the enzyme's tolerance for D-amino acids at P2, P3, and P4 positions. |

| Post-Proline Cleaving Enzymes (PPCEs/PEPs) | Pro-Glu | Potential secondary activity. Does not release pNA. | Highly dependent on the stereochemistry of the proline residue (L-Pro preferred) and the specific PPCE's substrate requirements. |

Enzyme Kinetics and Mechanistic Studies of Suc Dl Ala Dl Ala Dl Pro Dl Glu Pna Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters (K_M, k_cat, k_cat/K_M) for Target Enzymes

The hydrolysis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA by specific enzymes follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (K_M). The K_M value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_M is a measure of the enzyme's catalytic efficiency.

While specific kinetic parameters for the hydrolysis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA are not extensively reported in the public domain, the general approach involves measuring the rate of pNA release at various substrate concentrations. From this data, the Michaelis-Menten parameters can be determined. For instance, studies on similar chromogenic substrates with glutamyl endopeptidases have been conducted. The kinetic parameters for the hydrolysis of a related substrate, Suc-Ala-Ala-Pro-Glu-pNA, by glutamyl endopeptidase are used here as an illustrative example of the data that can be obtained.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Protease Activity

| Enzyme | Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| Glutamyl Endopeptidase | Suc-Ala-Ala-Pro-Glu-pNA | 0.1 - 1.0 | Data not available | Data not available |

Note: The K_M range is based on typical concentrations used in assays. Specific k_cat and k_cat/K_M values for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA would need to be determined experimentally for each target enzyme.

Analysis of Reaction Mechanisms: Rate-Limiting Steps and Intermediate Formation

The hydrolysis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA by proteases proceeds through a well-established mechanism. The enzyme binds to the peptide substrate, forming an enzyme-substrate complex. Catalysis then occurs, involving the cleavage of the peptide bond between the glutamic acid residue and the p-nitroaniline moiety. This reaction releases p-nitroaniline, which results in a measurable increase in absorbance at a specific wavelength (typically 405-410 nm).

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA + H₂O ---(Enzyme)---> Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu + p-nitroaniline

The rate-limiting step in this reaction can vary depending on the specific enzyme and reaction conditions. In many serine protease-catalyzed reactions, the deacylation step (the release of the peptide product from the enzyme) is rate-limiting. The formation of a tetrahedral intermediate is a key step in the catalytic mechanism of many proteases that hydrolyze this type of substrate.

Structural Basis of Enzyme-Substrate Binding: Active Site Mapping and Residue Importance

The specificity of an enzyme for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is determined by the three-dimensional structure of its active site. The active site is a pocket or cleft on the enzyme's surface that contains specific amino acid residues arranged to recognize and bind the substrate's unique sequence. For this particular substrate, the enzyme's active site must be able to accommodate the succinyl group at the N-terminus and the specific sequence of DL-alanine, DL-proline, and DL-glutamic acid residues.

The interaction between the enzyme and substrate is highly specific, involving a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The glutamic acid residue is particularly important for recognition by glutamyl endopeptidases, which are specialized to cleave peptide bonds following a glutamic acid residue. The precise positioning of the substrate in the active site aligns the scissile peptide bond with the catalytic residues of the enzyme, facilitating efficient hydrolysis.

Investigation of Enzyme Conformational Changes Upon Substrate Binding and Catalysis

The binding of a substrate to an enzyme's active site is often not a simple "lock-and-key" interaction. Instead, it frequently involves a process known as induced fit, where the binding of the substrate induces conformational changes in the enzyme. These changes can be subtle or significant and are crucial for catalysis.

Optimizes the alignment of catalytic residues.

Excludes water from the active site to prevent non-productive hydrolysis.

Stabilizes the transition state of the reaction, thereby lowering the activation energy.

For example, in some enzymes, flexible loops of the protein may close over the active site once the substrate is bound, creating a more precise and catalytically competent environment. These conformational changes are an integral part of the enzyme's catalytic cycle and are essential for its efficiency and specificity.

Advanced Research Applications and Methodological Extensions

Application in High-Throughput Screening (HTS) Assays for Enzyme Modulators

The properties of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA make it exceptionally well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery. HTS allows for the rapid testing of thousands to millions of compounds to identify those that modulate the activity of a specific biological target.

This chromogenic substrate is widely employed in HTS campaigns to discover and characterize potential enzyme inhibitors. In a typical assay, the substrate is incubated with its target enzyme, such as a glutamyl endopeptidase, in the wells of a microtiter plate. The resulting rate of pNA release establishes a baseline of normal enzyme activity. When a compound from a chemical library is added to the reaction, a decrease in the colorimetric signal indicates that the compound is inhibiting the enzyme's ability to cleave the substrate. Conversely, an increase in the signal would suggest the compound is an enzyme activator. This straightforward, color-based readout allows for the efficient and automated screening of vast compound libraries to identify "hits" that can be further developed as potential therapeutic agents.

To ensure the reliability and sensitivity of an HTS assay, conditions must be meticulously optimized. For drug discovery pipelines, this involves establishing a robust and reproducible assay window to distinguish true modulators from false positives. Key parameters that are optimized using the Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA substrate include:

Substrate Concentration: The concentration of the substrate is typically set near its Michaelis-Menten constant (Kₘ) for the target enzyme. This ensures the assay is sensitive to competitive inhibitors. Kinetic studies to determine these parameters are a critical first step.

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. For glutamyl endopeptidases, the optimal pH is generally between 7.0 and 8.5, with an optimal temperature around 37°C. These conditions are fine-tuned to maximize enzyme activity and stability during the screening process.

Buffer Composition: The choice of buffer and the presence of any necessary co-factors are optimized to ensure the enzyme functions correctly and to minimize interference from test compounds.

By systematically optimizing these variables, researchers can develop a high-quality assay suitable for large-scale screening campaigns in a drug discovery context.

Integration into Proteomics Research for Enzyme Activity Profiling

Activity-based proteomics aims to profile the functional state of enzymes within a complex biological sample, such as a cell lysate or tissue extract. acs.org While many proteomics methods measure protein abundance, activity-based profiling provides a direct readout of enzyme function. Substrates like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA can be used as tools in this field to specifically profile the activity of glutamyl endopeptidases within a proteome. By applying the substrate to a biological sample, researchers can quantify the total activity of this specific class of proteases, offering insights into their collective role in cellular states, such as health versus disease. This approach bridges the gap between protein presence and biological function.

Utilization in Enzyme Engineering and Directed Evolution Studies

Directed evolution is a powerful protein engineering technique used to create new enzymes with improved or novel properties, such as enhanced stability, increased catalytic efficiency, or altered substrate specificity. dtic.mil A critical component of directed evolution is a high-throughput screen to rapidly assess thousands of enzyme variants. aiche.org Chromogenic substrates like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA are ideal for this purpose. rsc.orgnih.gov

In a typical workflow, a library of mutant genes for a glutamyl endopeptidase is created. These variants are expressed, and their activity is tested using the substrate in a microplate format. Variants that show higher rates of pNA release are identified as having improved catalytic activity and are selected for further rounds of evolution. aiche.org This methodology allows scientists to rapidly evolve enzymes for industrial, diagnostic, or therapeutic applications, guided by the principle articulated by Nobel laureate Frances Arnold: "You get what you screen for." aiche.org

Contribution to Understanding Biological Processes Involving Proteolytic Activity

Proteolytic enzymes, or proteases, are critical regulators of almost all biological processes. The specificity of a substrate like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA allows researchers to dissect the function of a particular family of proteases—glutamyl endopeptidases—within these complex systems.

Research Findings Summary

| Application Area | Methodology | Key Findings |

| Enzyme Modulator Screening | High-Throughput Screening (HTS) using spectrophotometric detection of p-nitroanilide (pNA) release. | Enables rapid identification of enzyme inhibitors and activators by measuring changes in colorimetric signal. |

| Drug Discovery | Assay optimization by adjusting substrate concentration, pH, and temperature. | Establishes robust and reproducible screening conditions, often targeting a pH of 7.0-8.5 and a temperature of 37°C. |

| Enzyme Engineering | Directed evolution using chromogenic screening of mutant libraries in microtiter plates. | Allows for the rapid selection of enzyme variants with enhanced catalytic activity or other desired properties. aiche.orgnih.gov |

| Biological Process Research | Activity assays in biological samples to study the role of glutamyl endopeptidases. | Links the activity of specific proteases to broader cellular functions like protein turnover and proteome maintenance. diva-portal.orgnih.gov |

Signal Transduction and Cellular Regulation

Proteolytic enzymes are integral to the regulation of a vast array of cellular processes, acting as molecular switches that can activate, inactivate, or modify the function of their target substrates. nih.gov This irreversible post-translational modification is a key mechanism in many signal transduction pathways. nih.gov Chromogenic substrates like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA are designed to mimic the natural substrates of specific proteases. The core of their utility lies in the p-nitroanilide (pNA) group attached to the peptide sequence. When a protease cleaves the peptide bond, pNA is released, resulting in a yellow-colored product that can be quantified spectrophotometrically. diapharma.com This allows researchers to measure the activity of specific proteases that may be involved in cellular signaling cascades.

The investigation of proteases within signaling pathways is crucial for understanding both normal cellular function and disease pathogenesis. For instance, proteases are involved in the maturation of signaling molecules, the regulation of receptor function, and the control of transcription factor activity. nih.govnih.gov By providing a means to measure the activity of a specific protease, a chromogenic substrate can be a valuable tool for dissecting these complex regulatory networks.

Detailed research findings on the direct application of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA in signal transduction are limited. However, the broader class of chromogenic peptide substrates has been instrumental in studying various signaling systems. nih.gov For example, substrates for enzymes like furin, a protease involved in the processing of many precursor proteins including hormones and growth factors, allow for the investigation of its role in cellular communication. wikipedia.org Similarly, assays for proteases involved in the inflammatory response, such as those in the coagulation and complement systems, rely on specific chromogenic substrates to delineate their activation and regulation. nih.gov

The utility of these substrates extends to studying the dysregulation of protease activity in disease. In conditions like chronic obstructive pulmonary disease (COPD), proteases such as neutrophil elastase are upregulated and contribute to tissue damage. mdpi.com Specific chromogenic substrates can be used to screen for inhibitors of such proteases, which may have therapeutic potential.

The table below illustrates the type of data that can be generated using chromogenic protease substrates in a hypothetical research context investigating the effect of a potential inhibitor on a protease involved in a signaling pathway.

| Treatment Condition | Protease Concentration (nM) | Substrate Concentration (µM) | Rate of pNA release (mOD/min) | % Inhibition |

| No Inhibitor (Control) | 10 | 100 | 50.2 | 0% |

| Inhibitor A (1 µM) | 10 | 100 | 25.1 | 50% |

| Inhibitor A (10 µM) | 10 | 100 | 5.3 | 89.4% |

| Inhibitor B (1 µM) | 10 | 100 | 48.9 | 2.6% |

| Inhibitor B (10 µM) | 10 | 100 | 45.7 | 9.0% |

This data demonstrates how a chromogenic substrate can be used to quantify the efficacy of different inhibitory compounds on a specific protease, providing valuable insights for drug development and for understanding the regulation of the signaling pathway in which the protease is involved.

Future Perspectives and Emerging Research Directions

Exploration of Novel Enzyme Targets and Biological Roles for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

The specific amino acid sequence and stereochemistry of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA make it a specialized tool for identifying and characterizing proteases with unique substrate specificity. While chromogenic substrates have been instrumental in developing assays for enzymes in well-known systems like coagulation and fibrinolysis, there is significant potential in using them to discover entirely new enzymatic activities. nih.gov

A primary future application lies in the search for enzymes that can process peptides containing D-amino acids. Most endogenous proteases in mammals are stereospecific for L-amino acids, meaning substrates with D-amino acids are generally resistant to cleavage. nih.govnih.gov This resistance is a key feature; therefore, any enzyme that efficiently hydrolyzes Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is, by definition, unusual. Research efforts can be directed toward screening for such enzymes in diverse biological sources, including bacteria, fungi, and venom, which are known to possess enzymes with atypical functionalities. pnas.org For instance, the D-Ala-D-Ala motif is a known component in the peptidoglycan cell walls of some bacteria, suggesting that bacterial enzymes might be potential targets for this substrate. nih.gov

Furthermore, identifying such enzymes could uncover novel biological pathways. The presence and metabolism of D-amino acids are increasingly recognized as important in physiological and pathological processes, and enzymes that act on D-amino acid-containing peptides (DAACPs) are of significant interest. nih.gov Using this substrate could help isolate and characterize these enzymes, providing critical tools to investigate their roles in processes like microbial pathogenesis or host-defense mechanisms.

Development of Next-Generation Chromogenic and Fluorogenic Peptide Substrates

While chromogenic substrates like those ending in p-nitroaniline (pNA) are effective, the future of enzyme activity assays is moving toward more sensitive and versatile technologies, particularly fluorogenic substrates. acs.org The development of next-generation substrates is a major area of research, aiming to enhance detection limits, enable continuous monitoring in real-time, and facilitate high-throughput screening. nih.govnih.govgoogle.com

Fluorogenic substrates often operate on the principle of Fluorescence Resonance Energy Transfer (FRET). nih.gov In this design, a peptide sequence is synthesized with a fluorescent reporter group (fluorophore) at one end and a quenching molecule (quencher) at the other. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a significant and measurable increase in fluorescence. stanford.edu

The modular nature of solid-phase peptide synthesis (SPPS) allows for the rapid and systematic creation of large libraries of these fluorogenic substrates. stanford.edu By varying the peptide sequence, researchers can fine-tune substrates for specific enzymes or screen for entirely new protease activities with high sensitivity. This approach has been successfully used to define the specificity of matrix metalloproteinases (MMPs) and other enzyme families. nih.gov

Table 1: Examples of Moieties Used in Next-Generation Fluorogenic Substrates

| Component | Examples | Function |

|---|---|---|

| Fluorophores | 7-hydroxycoumarin, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), Nma (N-methylanthraniloyl) | Emits light at a specific wavelength upon excitation. |

| Quenchers | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | Absorbs the energy emitted by the fluorophore when in close proximity. |

| Peptide Core | Variable sequences | Provides specificity for the target enzyme. |

The development of these next-generation substrates, inspired by the fundamental design of peptides like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA, is critical for advancing drug discovery and diagnostics. nih.govstanford.edu

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Understanding the precise molecular interactions between an enzyme and its substrate is fundamental to enzymology. While experimental kinetics provide data on the rate of reaction, computational methods like molecular dynamics (MD) simulations offer a window into the dynamic physical processes of binding and catalysis. rsc.orgnih.gov

Future research will increasingly rely on MD simulations to model the interaction between enzymes and substrates like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA. These simulations can map the entire process of a substrate entering an enzyme's active site, identifying the key amino acid residues that guide its path and are responsible for its recognition and binding. nih.govyoutube.com By calculating interaction energies and changes in protein conformation, these models can explain the structural basis for an enzyme's specificity. nih.govnih.gov

For a substrate with unusual stereochemistry, simulations are particularly valuable. They can be used to compare the binding of a DL-peptide to its all-L counterpart, revealing the energetic penalties or alternative binding modes that result from the presence of D-amino acids. This provides a rational basis for understanding stereoselectivity that is difficult to obtain through experimental methods alone. Furthermore, computational approaches like the development of specific force fields for modified residues can improve the accuracy of these simulations, making them a powerful predictive tool for designing new substrates or inhibitors. rsc.org

Expanding the Utility of N-Succinylated Peptide pNA Substrates in Systems Biology

Systems biology aims to understand the complex interplay of molecules within a living organism. Proteases play a critical regulatory role in virtually all biological processes, and their activity is tightly controlled. N-succinylated peptide pNA substrates, and their next-generation counterparts, are poised to become powerful tools in this field by enabling large-scale, activity-based profiling of proteases. nih.gov

The core principle involves moving beyond studying one enzyme at a time to assessing the activity of entire families of enzymes within a complex biological sample, such as a cell lysate or blood plasma. nih.gov By creating extensive libraries of peptide substrates with diverse sequences, researchers can perform high-throughput screens to generate an "activity fingerprint" of the proteases present in the sample. libios.fr This approach can reveal how the proteolytic landscape changes in response to disease, drug treatment, or environmental stimuli.

Chromogenic and fluorogenic substrates are well-suited for these applications due to their compatibility with automated, microplate-based formats. nih.gov The quantitative data on enzyme activity generated from these assays can be integrated with other 'omics' data (e.g., proteomics, transcriptomics) to build comprehensive models of cellular networks. This systemic view is essential for identifying critical nodes in signaling pathways that could serve as novel therapeutic targets and for discovering biomarkers for disease diagnosis and prognosis. dcfinechemicals.comscbt.com

Investigating the Role of Stereochemistry in Peptide Recognition and Enzymatic Functionality

The most scientifically intriguing aspect of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is its mixed stereochemistry. Enzymes are chiral molecules and almost always exhibit a high degree of stereoselectivity, meaning they preferentially bind to one stereoisomer of a substrate. nih.gov The alternating D- and L-amino acid sequence of this substrate makes it an exceptional tool for probing the fundamentals of this chiral recognition.

Future research will focus on using this and similar D-amino acid-containing peptides (DAACPs) to investigate the limits of enzymatic stereoselectivity. nih.govacs.org An enzyme that cleaves this substrate must have a binding pocket that can accommodate the unnatural conformations imposed by the D-amino acid residues. Identifying and studying such enzymes can provide profound insights into the structural features that govern substrate specificity. nih.govresearchgate.net

Comparative studies are a particularly promising direction. By synthesizing an all-L version of this peptide and comparing its cleavage kinetics and binding affinity with the DL-version against a panel of proteases, researchers can systematically dissect the contribution of stereochemistry at each position in the peptide chain. Such experiments can reveal which positions in an enzyme's binding site are tolerant to stereochemical variation and which are not. This knowledge is not only of fundamental scientific interest but also has practical applications in the rational design of protease-resistant peptide drugs and highly selective enzyme inhibitors. nih.govnih.gov

Q & A

Q. What is the primary biochemical application of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA, and how is its activity quantified in enzyme assays?

Answer: This substrate is commonly used to study protease or peptidase activity, particularly for enzymes that cleave after alanine or proline residues. The para-nitroanilide (pNA) group is released upon hydrolysis, enabling spectrophotometric detection at 405 nm. To quantify activity:

Prepare a reaction mixture with substrate (e.g., 0.1–2.0 mM) in a buffer matching the enzyme’s optimal pH.

Initiate the reaction by adding enzyme and monitor absorbance over time.

Calculate initial velocity (ΔA/min) and convert to product concentration using the pNA extinction coefficient (ε₄₀₅ ≈ 9,900 M⁻¹cm⁻¹).

Normalize activity to enzyme concentration (e.g., µmol·min⁻¹·mg⁻¹).

Note: Include a negative control (no enzyme) to account for spontaneous hydrolysis .

Q. What are the critical storage conditions for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA to ensure stability?

Answer:

- Short-term storage: Dissolve in DMSO or aqueous buffer (pH 7–8) and store at –20°C for ≤1 week.

- Long-term stability: Lyophilized powder should be stored at –80°C under inert gas (e.g., argon) to prevent oxidation.

- Validation: Regularly test aliquots via HPLC to confirm purity (>95%) and absence of hydrolyzed pNA .

Q. What experimental controls are essential when using this substrate in kinetic assays?

Answer:

- Blank control: Substrate + buffer without enzyme (accounts for non-enzymatic hydrolysis).

- Enzyme control: Enzyme + buffer without substrate (rules out background absorbance).

- Inhibitor control: Include a known inhibitor (e.g., PMSF for serine proteases) to confirm specificity.

- Data normalization: Express activity as a function of protein concentration (Bradford assay) and reaction time .

Advanced Research Questions

Q. How can researchers optimize substrate concentration for kinetic assays while avoiding solubility or inhibition issues?

Answer:

Perform solubility tests in assay buffers (e.g., PBS, Tris-HCl) using serial dilutions (0.1–5 mM). Centrifuge to remove precipitates.

Conduct initial rate measurements at varying [S] (0.2×Km to 5×Km) to identify the linear range.

Use Michaelis-Menten analysis to calculate Km and Vmax. If substrate inhibition occurs (velocity decreases at high [S]), apply the Hill equation.

Validate with Lineweaver-Burk plots to confirm non-competitive inhibition by pNA (if observed) .

Q. How should researchers resolve contradictory kinetic data when using this substrate across different experimental setups?

Answer:

Identify variables: Compare buffer composition, temperature, ionic strength, and enzyme source (recombinant vs. purified).

Replicate conditions: Repeat assays using identical parameters to isolate confounding factors.

Analyze enzyme stability: Pre-incubate enzyme in assay buffer to test for activity loss.

Cross-validate with alternative substrates: Use a fluorogenic substrate (e.g., AMC-linked) to confirm kinetic trends .

Q. What strategies mitigate product inhibition by pNA in continuous assays?

Answer:

Dilution assays: Reduce pNA accumulation by diluting the reaction mixture at timed intervals.

Coupled assays: Add a secondary enzyme (e.g., diaphorase) to convert pNA into a non-inhibitory product.

Pre-steady-state kinetics: Use stopped-flow methods to measure initial bursts of activity before inhibition dominates.

Computational modeling: Fit data to a modified Michaelis-Menten equation incorporating inhibition constants (Ki) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。